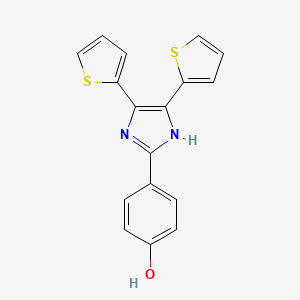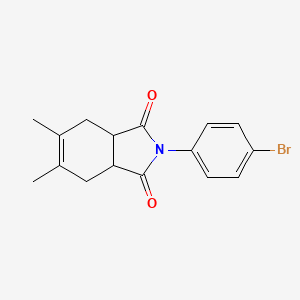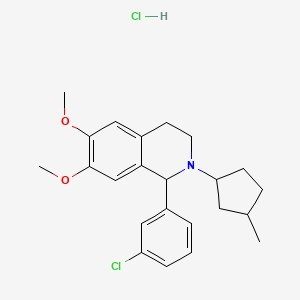
4-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol, also known as DTPI, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DTPI belongs to the family of imidazole compounds that possess a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Mecanismo De Acción
The mechanism of action of 4-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on cells and organisms. Studies have found that this compound can induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound has also been shown to modulate the activity of certain neurotransmitters, leading to changes in behavior and cognitive function. In animal studies, this compound has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, this compound has been found to exhibit potent activity against a variety of cell lines, making it a versatile compound for scientific research. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 4-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol. One area of research could focus on the development of new analogs of this compound with improved solubility and potency. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, research could explore the use of this compound in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects.
Métodos De Síntesis
4-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol can be synthesized through a multistep process involving the reaction of 4,5-di-2-thienyl-1H-imidazole with phenol in the presence of a catalyst. The resulting compound is then purified using chromatography and recrystallization techniques. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.
Aplicaciones Científicas De Investigación
4-(4,5-di-2-thienyl-1H-imidazol-2-yl)phenol has been investigated for its potential therapeutic applications in various fields of medicine, including cancer research, infectious diseases, and neuroscience. Studies have shown that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antifungal and antibacterial properties, making it a promising candidate for the treatment of infectious diseases. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, suggesting its potential as a treatment for neurological disorders.
Propiedades
IUPAC Name |
4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS2/c20-12-7-5-11(6-8-12)17-18-15(13-3-1-9-21-13)16(19-17)14-4-2-10-22-14/h1-10,20H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMYPYGPRIESDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![1-[2-(1-adamantyl)ethoxy]-3-[cyclohexyl(ethyl)amino]-2-propanol hydrochloride](/img/structure/B5150469.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5150539.png)
![2-[4-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}carbonyl)-1-piperazinyl]ethanol](/img/structure/B5150547.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
